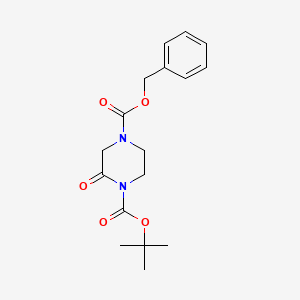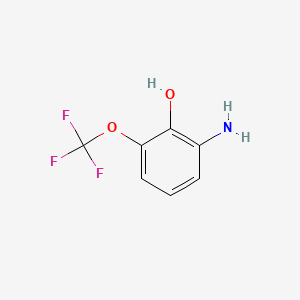
2-氨基-6-(三氟甲氧基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(Trifluoromethoxy)phenol is an organic compound characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the sixth position on a phenol ring
科学研究应用
2-Amino-6-(Trifluoromethoxy)phenol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of 2-Amino-6-(Trifluoromethoxy)phenol is voltage-dependent sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for compounds with neuroprotective effects .
Mode of Action
2-Amino-6-(Trifluoromethoxy)phenol and its derivatives, particularly benzamide derivatives, have been shown to antagonize voltage-dependent sodium channel currents . This means that they inhibit the function of these channels, reducing the flow of sodium ions through the channels . This can lead to a decrease in the excitability of neurons, which may contribute to the compound’s neuroprotective effects .
Biochemical Pathways
It is known that the compound has a low binding affinity forGABA and NMDA receptors . These receptors are involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of synaptic plasticity .
Result of Action
The antagonism of voltage-dependent sodium channels by 2-Amino-6-(Trifluoromethoxy)phenol can lead to a decrease in neuronal excitability . This could potentially protect neurons from damage caused by excessive excitation, such as that seen in neurodegenerative diseases .
生化分析
Biochemical Properties
2-Amino-6-(Trifluoromethoxy)phenol and its derivatives have been shown to antagonize voltage-dependent Na+ channel currents . This suggests that they could be exploited as new inhibitors of these channels. Moreover, all compounds possess low binding affinity for GABA and NMDA receptors .
Cellular Effects
The ability of 2-Amino-6-(Trifluoromethoxy)phenol to antagonize voltage-dependent Na+ channel currents suggests that it could have significant effects on cellular function . By inhibiting these channels, it could potentially alter cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to antagonize voltage-dependent Na+ channel currents . This suggests that it may exert its effects at the molecular level by binding to these channels and inhibiting their function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(Trifluoromethoxy)phenol typically involves the reaction of 4-(Trifluoromethoxy)aniline with potassium cyanate in the presence of bromine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions: 2-Amino-6-(Trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
相似化合物的比较
- 2-Amino-6-(Trifluoromethoxy)benzoxazole
- 2-Amino-6-(Trifluoromethoxy)benzothiazole
- 2-Amino-6-(Trifluoromethoxy)benzamide
Comparison: 2-Amino-6-(Trifluoromethoxy)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-amino-6-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADCLVKCMZDKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

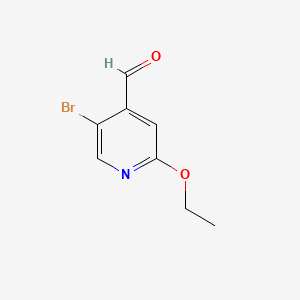

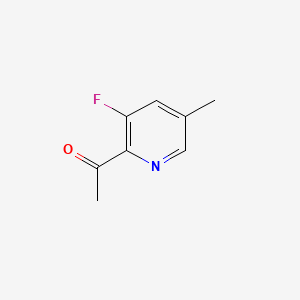
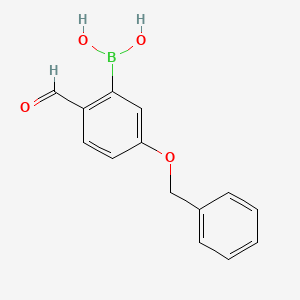
![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)
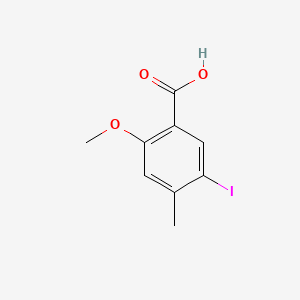
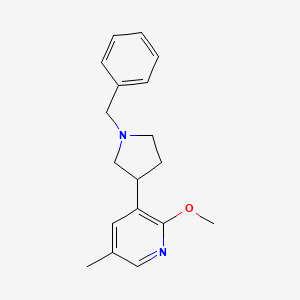
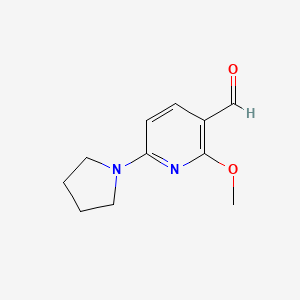
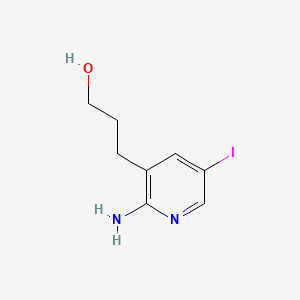
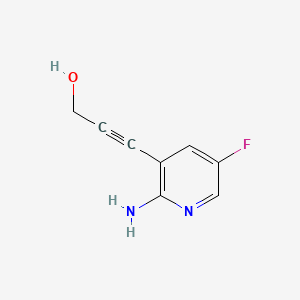
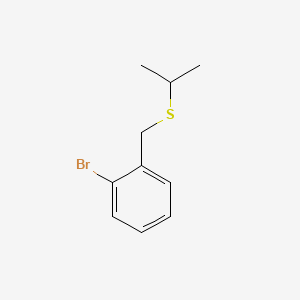
![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)
